molecular formula C6H13ClN2 B2801519 2-Amino-4-methylpentanenitrile hydrochloride CAS No. 72177-82-3

2-Amino-4-methylpentanenitrile hydrochloride

Cat. No.: B2801519
CAS No.: 72177-82-3
M. Wt: 148.63
InChI Key: AEYTXGCLZAJPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Synthesis 2-Amino-4-methylpentanenitrile hydrochloride (CAS: 72177-82-3) is a nitrile derivative with a branched alkyl chain and an amino group. It is synthesized as a key intermediate in organic and pharmaceutical chemistry. Evidence from Combi-Blocks () indicates a purity of 95% (Product Code: QE-8302), highlighting its use in research and development.

Applications
The compound serves as an upstream precursor for products like L-leucine derivatives and other bioactive molecules (). Its nitrile group and tertiary amine structure make it valuable for further functionalization in drug discovery and agrochemical synthesis.

Properties

IUPAC Name

2-amino-4-methylpentanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-5(2)3-6(8)4-7;/h5-6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYTXGCLZAJPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72177-82-3
Record name 2-amino-4-methylpentanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpentanenitrile hydrochloride typically involves the reaction of 4-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-Amino-4-methylpentanenitrile is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified using crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or nitriles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂N₂
  • Molecular Weight : 112.17 g/mol
  • CAS Number : 72177-82-3

The compound features an amino group and a nitrile functional group, which contribute to its reactivity and utility in various chemical transformations.

Synthesis of Bioactive Compounds

2-Amino-4-methylpentanenitrile hydrochloride serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural versatility allows it to participate in cycloaddition reactions, particularly with azides, leading to the formation of tetrazoles, which are valuable in medicinal chemistry.

Case Study : In a study examining the cycloaddition of alkyl nitriles, including 2-amino-4-methylpentanenitrile, researchers found that these reactions yielded high quantities of substituted tetrazoles under solvent-free conditions using expanded perlite as a catalyst. This method demonstrated the compound's effectiveness in generating complex structures rapidly and efficiently .

Pharmacological Research

The compound has been investigated for its potential pharmacological properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study : Research into the biological activity of similar nitriles has indicated that modifications to the amino and nitrile groups can enhance binding affinity to specific receptors. This suggests that this compound could be explored further for its therapeutic potential .

Chemical Reactions and Catalysis

The compound is also utilized in various chemical reactions as a reagent or catalyst. Its ability to participate in nucleophilic substitutions and addition reactions makes it valuable in synthetic organic chemistry.

Table 1: Summary of Reaction Types Involving this compound

Reaction TypeDescriptionReference
CycloadditionForms tetrazoles with azides under mild conditions
Nucleophilic substitutionReacts with electrophiles to form new compounds
Condensation reactionsParticipates in forming larger molecular frameworks

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpentanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula* Key Structural Features Purity (%) Applications/Notes Reference
2-Amino-4-methylpentanenitrile HCl 72177-82-3 C₆H₁₁N₂·HCl Branched C5 chain, nitrile, amino, HCl 95 Pharmaceutical intermediate [4], [7]
(S)-3-Aminobutanenitrile HCl 1073666-54-2 C₄H₈N₂·HCl Shorter chain (C4), chiral center N/A Chiral synthesis [4]
1-Amino-1-cyclopropanecarbonitrile HCl 127946-77-4 C₄H₆N₂·HCl Cyclopropane ring, nitrile, amino N/A Ring-strained intermediates [4]
2-Amino-2-methylbutanenitrile HCl 50846-37-2 C₅H₉N₂·HCl Branched C4 chain, geminal methyl groups N/A Polymer chemistry [4]
4-Dimethylamino-N-benzylcathinone HCl 2740524-43-8 C₁₈H₂₂N₂O·2HCl Aromatic rings, ketone, dimethylamino ≥98 Forensic research, psychoactive studies [3]

*Molecular formulas inferred from IUPAC names where explicit data was unavailable.

Structural and Functional Differences

Chain Length and Branching The target compound has a 5-carbon backbone with a methyl group at position 4, distinguishing it from shorter-chain analogs like (S)-3-Aminobutanenitrile HCl (C4) and 2-Amino-2-methylbutanenitrile HCl (C4) . The cyclopropane ring in 1-Amino-1-cyclopropanecarbonitrile HCl introduces ring strain, altering reactivity compared to linear nitriles .

Functional Group Variations Nitrile vs. Ketone: 4-Dimethylamino-N-benzylcathinone HCl replaces the nitrile with a ketone group, enabling different reaction pathways (e.g., nucleophilic additions) . Aromatic vs. Aliphatic: Compounds like 2-Amino-4'-chloroacetophenone HCl () feature aromatic rings, enhancing UV absorption (λmax = 350 nm in ) and photostability.

Synthesis Complexity The synthesis of 2-Amino-5-methylphenol HCl () requires acid hydrolysis and multiple purification steps, whereas nitrile hydrochlorides often involve direct alkylation or cyanation .

Purity and Stability

  • 2-Amino-4-methylpentanenitrile HCl is supplied at 95% purity (), comparable to 4-Dimethylamino-N-benzylcathinone HCl (≥98%, ).
  • Stability data for the target compound is unspecified, but analogs like 2-Amino-4'-chloroacetophenone HCl show 2-8°C storage requirements (), suggesting similar handling needs.

Biological Activity

2-Amino-4-methylpentanenitrile hydrochloride (CAS Number: 72177-82-3) is a chemical compound with a molecular formula of C₆H₁₃ClN₂ and a molecular weight of approximately 148.63 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a precursor in pharmaceutical synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies have suggested that it may interact with neurotransmitter receptors and enzymes, potentially acting as an inhibitor or activator depending on the target involved. Understanding these interactions is crucial for assessing the compound's viability as a therapeutic agent.

Summary of Mechanism

  • Target Interactions : Binds to specific enzymes or receptors.
  • Biochemical Modulation : Acts as an inhibitor or activator.
  • Biological Pathways : Influences various biochemical pathways based on the target.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Neuropharmacology : Potential interactions with neurotransmitter systems suggest possible implications in neurological disorders.
  • Enzyme Studies : Used in studying enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Development : Investigated for its therapeutic properties and as a precursor for synthesizing pharmaceutical compounds.

Toxicological Profile

The compound has been classified as harmful if swallowed or in contact with skin, indicating a need for caution during handling and application .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-4-methylpentanenitrile C₆H₁₂N₂Contains a nitrile group; less soluble than hydrochloride form
3-Amino-3-methylbutyronitrile C₅H₈N₂Similar structure but different amino group position; potential for different biological activity
1-Amino-2-methylbutyronitrile C₆H₁₃N₂Different functional group positioning; may exhibit distinct reactivity patterns

Case Studies and Research Findings

While comprehensive data on the pharmacological profile of this compound remains sparse, several studies have highlighted its potential applications:

  • Neurotransmitter Interaction Studies :
    • Initial investigations into its binding affinity to neurotransmitter receptors indicate possible roles in modulating neurotransmission.
  • Enzyme Mechanism Studies :
    • The compound has been utilized in studies focused on elucidating enzyme mechanisms, providing insights into its biochemical interactions.
  • Pharmaceutical Synthesis Applications :
    • As a building block for more complex organic molecules, it plays a critical role in the synthesis of various pharmaceutical agents.

Q & A

Q. What are the established laboratory synthesis protocols for 2-Amino-4-methylpentanenitrile hydrochloride?

Synthesis typically involves nitrile group introduction via nucleophilic substitution or Strecker-type reactions. A common approach is the reaction of 4-methylpentanenitrile with ammonia or ammonium chloride under acidic conditions (e.g., HCl), followed by purification via recrystallization in ethanol or acetonitrile . Key parameters include temperature control (0–5°C during nitrile-amine coupling) and stoichiometric optimization to minimize byproducts like unreacted nitriles or secondary amines. Purity is validated using HPLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms structure, with characteristic shifts for the nitrile (~120 ppm in ¹³C) and amine protons (δ 2.5–3.5 ppm in ¹H) . IR identifies functional groups (C≡N stretch at ~2240 cm⁻¹, NH₃⁺ at ~2800 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% target) .
  • Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the nitrile group or amine oxidation. Stability studies suggest <5% degradation over 12 months under these conditions . For long-term storage (>2 years), lyophilization and storage at -20°C are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NH₂ shifts in NMR) may arise from tautomerism or solvent interactions. Strategies include:

  • Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent tautomers .
  • 2D Techniques : HSQC/HMBC correlations map nitrile-amine connectivity .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

Q. What experimental designs optimize the compound’s reactivity in nucleophilic additions?

The nitrile group’s electrophilicity enables reactions with Grignard reagents or hydrides. For example:

  • Reductive Amination : Use NaBH₄ in methanol to convert nitrile to primary amine, monitoring pH (6–7) to avoid over-reduction .
  • Catalytic Hydrogenation : Pd/C (5% w/w) under H₂ (1 atm) selectively reduces nitrile to amine; excess H₂ risks tertiary amine formation .
  • Kinetic Studies : Track reaction progress via in-situ FTIR to optimize time/temperature (e.g., 50°C for 6 hours yields >85% conversion) .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

  • pH : Hydrolysis accelerates at extremes (pH <2 or >10), degrading nitrile to carboxylic acid. Buffered solutions (pH 4–6) maintain integrity for 24 hours .
  • Temperature : Degradation rates follow Arrhenius kinetics (ΔH‡ ~60 kJ/mol); refrigerated (4°C) solutions retain >95% potency for 48 hours vs. 70% at 25°C .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Stepwise Quenching : Add HCl gradually during hydrochloride salt formation to avoid localized overheating and dimerization .
  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., cyano group polymerization) .
  • Byproduct Analysis : LC-MS/MS identifies impurities (e.g., methylpentanenitrile dimers), guiding solvent system adjustments (e.g., toluene/water biphasic separation) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point162–165°C (decomposes)DSC
Solubility (25°C)50 mg/mL in H₂OGravimetric analysis
λmax (UV-Vis)210 nm (ε = 4500 M⁻¹cm⁻¹)UV spectrophotometry

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
4-MethylpentanenitrileIncomplete aminationExcess NH₄Cl, 12h reflux
Tertiary amine derivativesOver-hydrogenationLower H₂ pressure (0.5 atm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.